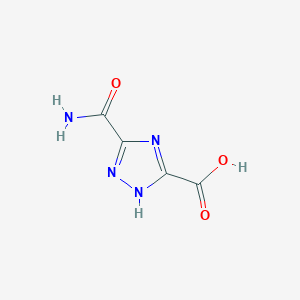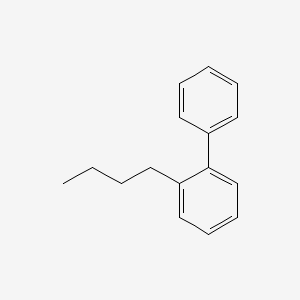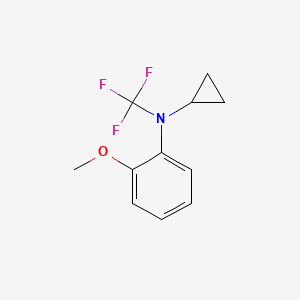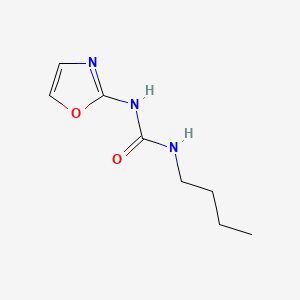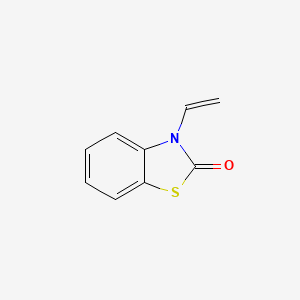
3-Vinylbenzothiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Vinylbenzothiazol-2-one is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylbenzothiazol-2-one typically involves the reaction of benzothiazole-2-thione with acetylene in the presence of potassium hydroxide or cadmium acetate. This reaction yields this compound as a major product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Vinylbenzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated benzothiazole derivatives.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Vinylbenzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and electroluminescence
Wirkmechanismus
The mechanism of action of 3-Vinylbenzothiazol-2-one involves its interaction with various molecular targets. The vinyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Arylbenzothiazoles: Known for their diverse biological activities and used in medicinal chemistry.
Benzothiazole-2-thione: A precursor in the synthesis of 3-Vinylbenzothiazol-2-one.
Benzothiazole-2-one: Another related compound with similar reactivity and applications.
Uniqueness: this compound is unique due to the presence of the vinyl group, which enhances its reactivity and potential applications. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
93549-69-0 |
|---|---|
Molekularformel |
C9H7NOS |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
3-ethenyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H7NOS/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h2-6H,1H2 |
InChI-Schlüssel |
CGAHUXITVATYCF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C2=CC=CC=C2SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


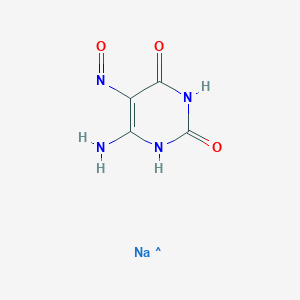
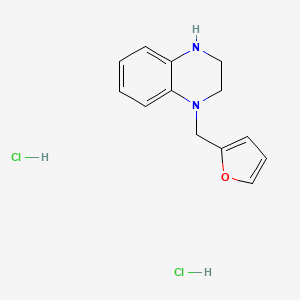
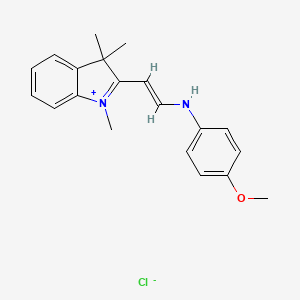
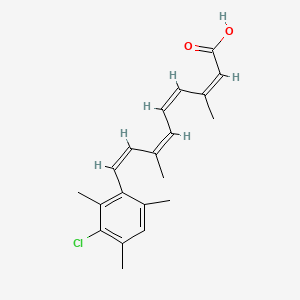
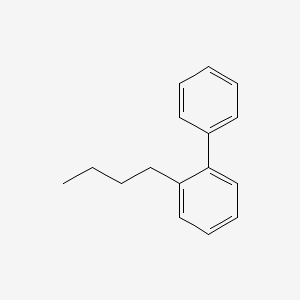

![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
